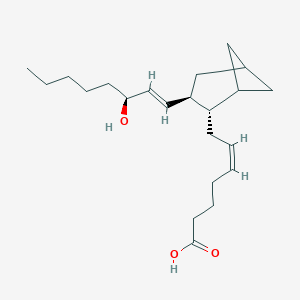![molecular formula C7H12O3 B161808 3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI) CAS No. 139656-48-7](/img/structure/B161808.png)
3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using several methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of 3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI) is not fully understood. However, it has been suggested that the compound may exert its antimicrobial activity by disrupting the cell membrane of microorganisms. The antitumor activity of the compound may be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI) can affect various biochemical and physiological processes. The compound has been shown to inhibit the growth of several microorganisms, including bacteria and fungi. It has also been found to induce apoptosis in cancer cells. Additionally, the compound has been shown to possess anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI) in lab experiments include its antimicrobial, antitumor, and anti-inflammatory properties. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI). One direction is to investigate the compound's potential use as a flavoring agent. Another direction is to further study its mechanism of action and potential applications in the field of medicine. Additionally, the compound's potential toxicity and safety should be studied further to ensure its safe use in various applications.
Conclusion:
In conclusion, 3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI) is a chemical compound that has potential applications in various fields. Its antimicrobial, antitumor, and anti-inflammatory properties make it an attractive compound for further study. However, further research is needed to fully understand its mechanism of action and potential toxicity.
Méthodes De Synthèse
Several methods have been reported for the synthesis of 3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI). One of the most commonly used methods involves the reaction between furfural and methyl vinyl ketone in the presence of a base catalyst. The product obtained from this reaction is then subjected to a series of steps to obtain the final compound.
Applications De Recherche Scientifique
3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI) has been studied extensively for its potential applications in various fields. It has been found to possess antimicrobial, antitumor, and anti-inflammatory properties. The compound has also been studied for its potential use as a flavoring agent.
Propriétés
Numéro CAS |
139656-48-7 |
|---|---|
Nom du produit |
3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI) |
Formule moléculaire |
C7H12O3 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
(2R,3R,5R)-5-methoxy-2-methyloxolane-3-carbaldehyde |
InChI |
InChI=1S/C7H12O3/c1-5-6(4-8)3-7(9-2)10-5/h4-7H,3H2,1-2H3/t5-,6+,7-/m1/s1 |
Clé InChI |
HWTOMCWXNNJTIY-DSYKOEDSSA-N |
SMILES isomérique |
C[C@@H]1[C@@H](C[C@@H](O1)OC)C=O |
SMILES |
CC1C(CC(O1)OC)C=O |
SMILES canonique |
CC1C(CC(O1)OC)C=O |
Synonymes |
3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



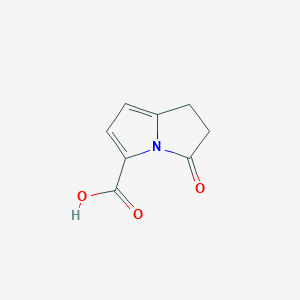
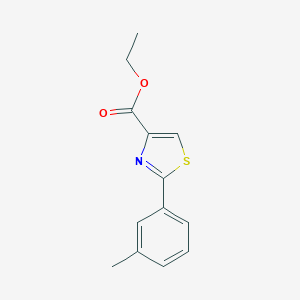

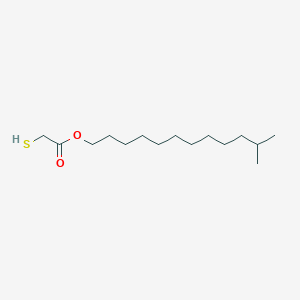

![(S)-(-)-1-[N-(1-Ethoxycarbonyl-3-phenylpropyl)-N-trifluoroacetyl]-L-lysine](/img/structure/B161735.png)

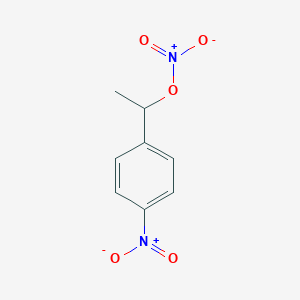

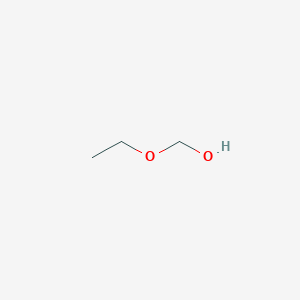
![2-Fluoro-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B161749.png)

